molecular formula C11H11NO5 B8669769 4-(3,4-Dihydroxy-5-nitrophenyl)-3-methylbut-3-en-2-one CAS No. 116313-74-7

4-(3,4-Dihydroxy-5-nitrophenyl)-3-methylbut-3-en-2-one

Cat. No. B8669769
Key on ui cas rn: 116313-74-7
M. Wt: 237.21 g/mol
InChI Key: KRPOYUUBZXFYOJ-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

A solution containing 0.5 g of 3,4-dihydroxy-5-nitrobenzaldehyde in 2.0 ml of butanone was saturated with gaseous hydrogen chloride. After standing over night ether was added to the solution and it was filtered. The product was crystallized from isopropanol, yield 0.2 g (30%), m.p.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH:5]=O.Cl.CCOCC.[CH3:20][C:21](=[O:24])[CH2:22][CH3:23]>>[OH:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:22]([CH3:23])[C:21](=[O:24])[CH3:20])[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
CC(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing over night
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The product was crystallized from isopropanol, yield 0.2 g (30%)

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=C(C1O)[N+](=O)[O-])C=C(C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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